2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide
Description
Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Drug Discovery
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its recurring presence in a multitude of natural products, alkaloids, and synthetic compounds that exhibit significant biological activities. wustl.edu The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow it to bind to a diverse range of biological targets. mdpi.com
The versatility of the indole scaffold is demonstrated by its presence in numerous approved drugs with wide-ranging therapeutic applications. researchgate.neteco-vector.com For instance, the anti-inflammatory drug Indomethacin (B1671933), the anti-cancer alkaloids vinblastine (B1199706) and vincristine, and the neurotransmitter serotonin (B10506) all feature an indole core, highlighting its importance in treating conditions from inflammation to cancer and neurological disorders. acs.orgnih.gov Researchers have successfully developed indole derivatives with potent anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties. nih.govmdpi.comnih.gov This broad spectrum of activity underscores the value of the indole moiety as a foundational element in the design of new therapeutic agents. nih.govnih.gov
Role of Acetamide (B32628) Linkages in Modulating Pharmacological Properties of Bioactive Compounds
The acetamide linkage (-NH-C(O)-CH₂-) is another structural motif of great importance in medicinal chemistry. It is found in many biologically active compounds and serves several key functions. The amide bond is relatively stable to hydrolysis but can form crucial hydrogen bonds with biological receptors like proteins and enzymes, which is often a key factor in a drug's mechanism of action. mdpi.comnih.gov
The acetamide group can act as a flexible linker, connecting different pharmacophores within a molecule and orienting them correctly for optimal interaction with a target. rsc.org This structural role is critical in modulating a compound's pharmacokinetic and pharmacodynamic properties. Derivatives of acetamide have demonstrated a wide array of pharmacological effects, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities. nih.gov The adaptability of the acetamide group, allowing for N-substitution, provides a straightforward way to modify a compound's lipophilicity, solubility, and binding affinity, making it a valuable tool for optimizing drug candidates. wustl.edu
Overview of 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide as a Research Compound
As a research compound, specific, detailed findings on its biological activity are not widely available in public literature. However, its structural components suggest potential for investigation in several therapeutic areas. The indole-acetamide framework is a known feature in compounds designed as kinase inhibitors, which are crucial in cancer therapy. mdpi.comeco-vector.comnih.gov Furthermore, the presence of both indole and pyridine (B92270) rings, common in CNS-active agents, suggests it could be explored for neurological applications. The general synthesis route for such N-acetamide indoles often involves the alkylation of an indole nitrogen with a halo-acetamide derivative, which is a versatile method for creating libraries of related compounds for screening. nih.gov
Contextualizing Structural Similarities and Differences with Related Indole-Acetamide Analogues and Their Biological Profiles
The biological profile of an indole-acetamide compound is highly dependent on its precise structural arrangement. Minor modifications can lead to significant changes in activity. A comparison of this compound with structurally related analogues reveals key structure-activity relationships.
A notable analogue is D-24851 , or 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide. researchgate.net While it also contains indole and N-pyridyl acetamide components, it has critical differences: the linker is attached to the C-3 position of the indole, it contains an additional oxo group (forming a glyoxamide), and the pyridine is attached at the 4-position. These changes confer potent cytotoxic and tubulin-destabilizing activity, making it a subject of anticancer research. researchgate.net
In contrast, another class of related compounds, such as 2-(6-Bromo-3-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide , has been investigated for antimalarial activity. nih.gov This analogue shares the N-1 linkage of the acetamide group but has different substitutions on the indole ring (6-bromo, 3-chloro) and replaces the pyridyl ring with a trimethoxyphenyl group. This highlights how modifications to the terminal aryl ring and the indole substitution pattern can completely switch the therapeutic target from human cancer cells to the Plasmodium falciparum parasite. nih.gov
The table below illustrates these structural comparisons and their resulting biological implications.
| Compound Name | Linkage Position | Key Structural Features | Reported Biological Activity |
| This compound | N-1 | 4-chloro on indole; N-(2-pyridyl) group | Potential for investigation as kinase inhibitor or antimicrobial agent |
| D-24851 (2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide) | C-3 | Oxoacetamide linker; N-(4-pyridyl) group; 1-(4-chlorobenzyl) | Potent cytotoxic and tubulin polymerization inhibitor researchgate.net |
| Antimalarial Analogue (2-(6-Bromo-3-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide) | N-1 | 6-bromo, 3-chloro on indole; N-(3,4,5-trimethoxyphenyl) group | Antimalarial; PfATP4 inhibitor nih.gov |
| Indole-3-acetamide Analogue (2-(1H-indol-3-yl)-N-(2,4-dichlorophenyl)acetamide) | C-3 | 2,4-dichloro on terminal phenyl ring | α-Amylase inhibitor; potential antihyperglycemic agent nih.gov |
This comparative analysis demonstrates the chemical tractability and pharmacological sensitivity of the indole-acetamide scaffold. The position of the acetamide linkage (N-1 vs. C-3), the presence of additional functional groups like ketones, and the nature of substituents on both the indole and the terminal aromatic ring are all critical determinants of the ultimate biological activity.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-N-pyridin-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-12-4-3-5-13-11(12)7-9-19(13)10-15(20)18-14-6-1-2-8-17-14/h1-9H,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEWDNSPUJUMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 1h Indol 1 Yl N 2 Pyridyl Acetamide and Analogues
Derivatization and Chemical Modification Strategies
Halogenation and Chloro-Substitution Techniques
The introduction of a chlorine atom onto the indole (B1671886) ring is a critical step in the synthesis of the parent compound and its analogues. The regioselectivity of this reaction is paramount, as the position of the halogen can significantly influence the molecule's properties. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, with the C3 position being the most reactive. researchgate.net However, various strategies have been developed to achieve chlorination at other positions, including the C4 position.
Common halogenating agents for indoles include N-chlorosuccinimide (NCS), sulfuryl chloride, and metal-based reagents. The choice of reagent and reaction conditions dictates the selectivity of the halogenation. For instance, an environmentally friendly method using an oxone-halide system can selectively produce 2- or 3-haloindoles. organic-chemistry.orgnih.gov In this system, the protecting group on the indole nitrogen plays a decisive role: an electron-withdrawing group directs halogenation to the C2 position, while C3 halogenation can be achieved regardless of the protecting group's electronic nature. organic-chemistry.orgnih.gov
Other notable methods for synthesizing chloroindoles include:
Palladium-catalyzed chlorocyclization: This strategy allows for the synthesis of 3-chloroindoles from unmasked 2-alkynylanilines, providing an efficient route to N-unprotected 3-chloroindoles. researchgate.net
DMSO/SOCl₂ System: A metal-free approach involving the intramolecular cyclization and chlorination of N,N-disubstituted 2-alkynylanilines yields 3-chloroindoles with good efficiency. organic-chemistry.org
PIDA-mediated Cascade Reaction: Phenyliodine diacetate (PIDA) can mediate an oxidative cyclization/halogenation of 2-alkenylanilines to form 3-haloindoles. acs.org
Enzymatic halogenation offers a green chemistry alternative, utilizing halogenase enzymes like RebH to achieve highly regioselective chlorination of indole derivatives under mild, aqueous conditions. frontiersin.org These techniques provide a robust toolkit for chemists to synthesize the required 4-chloroindole (B13527) precursor for 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide.
Table 1: Selected Methods for Indole Chlorination
| Method | Reagents | Position of Chlorination | Key Features |
|---|---|---|---|
| Oxone-Halide System | Oxone, NaCl | C2 or C3 | Green method; selectivity controlled by N-protecting group. organic-chemistry.orgnih.gov |
| Palladium Catalysis | Pd catalyst, Cu oxidant | C3 | Tolerates a wide range of functional groups. researchgate.net |
| Desulfonylative Chlorocyclization | DMSO/SOCl₂ | C3 | Metal-free; proceeds via a reactive sulfonium intermediate. organic-chemistry.org |
| Enzymatic Halogenation | RebH enzyme variant | C3 | Biocatalytic, environmentally benign, excellent selectivity. frontiersin.org |
Introduction of Other Heteroaryl Moieties (e.g., triazolopyridine, thiazole, morpholine, piperazine)
To explore structure-activity relationships, analogues of the parent compound are synthesized by replacing the 2-pyridyl group with other heteroaryl moieties. These modifications can alter the compound's electronic distribution, steric profile, and hydrogen bonding capabilities.
Thiazole: The introduction of a thiazole ring is a common modification. Thiazole-containing indole derivatives can be synthesized through various routes, often involving the Hantzsch thiazole synthesis. nih.gov For example, a thiazole-2-acetamide linker can be created by reacting 2-aminothiazole with chloroacetyl chloride, which is then coupled with other components. nih.gov Multistep continuous flow processes have also been developed for the efficient assembly of 2-(1H-indol-3-yl)thiazoles. nih.gov
Triazolopyridine: This fused heterocyclic system can be incorporated into the molecular structure to create more complex analogues. One-pot, three-component reactions are an efficient way to synthesize triazolopyrimidine derivatives bearing an indole moiety. japsonline.com Other strategies include palladium-catalyzed synthesis and iodine-mediated oxidative reactions to form the triazolopyridine ring system. researchgate.net These methods have been used to generate libraries of compounds for biological screening. nih.gov
Morpholine and Piperazine: These saturated heterocycles are often introduced to improve solubility and pharmacokinetic properties. They are typically incorporated by reacting a precursor containing a suitable leaving group (e.g., a chloroacetyl group) with morpholine or a substituted piperazine. nih.govresearchgate.net For instance, 2-(4-arylpiperazin-1-yl)-N-[4-(2-phenylthiazol-4-yl)phenyl]acetamide derivatives have been synthesized by reacting a chloroacetylated precursor with various 4-substituted piperazines. researchgate.net
The synthetic routes for these modifications are summarized in the table below.
Table 2: Synthetic Approaches for Introducing Heteroaryl Moieties
| Heteroaryl Moiety | Synthetic Strategy | Example Precursors |
|---|---|---|
| Thiazole | Hantzsch synthesis; Reaction with chloroacetyl chloride | 2-aminothiazole, phenacyl bromides, thiourea. nih.govnih.gov |
| Triazolopyridine | Three-component reaction; Pd-catalyzed cyclization | 3-amino-1,2,4-triazole, aromatic aldehydes, 3-cyanoacetyl indole. japsonline.comresearchgate.net |
| Morpholine | Nucleophilic substitution | Chloroacetylated indole intermediate, morpholine. nih.gov |
| Piperazine | Nucleophilic substitution | Chloroacetylated indole intermediate, substituted piperazines. researchgate.net |
Linker Modifications (e.g., amine, carbamate, urea, sulfonamide)
The acetamide (B32628) linker [-CH₂C(=O)NH-] plays a crucial role in positioning the indole and pyridyl moieties. Modifying this linker by replacing it with other functional groups such as amines, carbamates, ureas, or sulfonamides can significantly impact the compound's conformational flexibility and interaction with biological targets.
Sulfonamide Linker: Replacing the acetamide with a sulfonamide group (-SO₂NH-) is a common strategy. Indole-sulfonamide derivatives can be synthesized by reacting an appropriately substituted indole with an aryl sulfonyl chloride, often in the presence of a base like pyridine (B92270). researchgate.net Another route involves the chlorosulfonation of an indole derivative followed by amination. proquest.com These methods provide access to a wide range of indole-based sulfonamides. researchgate.netnih.gov
Urea and Carbamate Linkers: Urea [-NHC(=O)NH-] and carbamate [-OC(=O)NH-] linkers can be synthesized using several methods. Zirconium(IV)-catalyzed exchange processes provide an efficient route to both ureas and carbamates. organic-chemistry.orgnih.gov A mild and efficient method involves the reaction of amines with carbon dioxide, catalyzed by DBU, to form carbamic acids. These intermediates can then be converted to ureas by reacting with Mitsunobu reagents and another amine, or to carbamates by reacting with activated alcohols. nih.govbohrium.com
Amine Linker: A simple amine linker [-CH₂NH-] can be introduced via reductive amination or by reduction of the parent acetamide using reagents like lithium aluminum hydride.
Strategies for Introducing Substituents on Indole and Pyridine Rings
Introducing a variety of substituents on both the indole and pyridine rings is essential for fine-tuning the properties of the final compound. Different strategies are employed for each heterocyclic system due to their distinct electronic characteristics.
Indole Ring Substitution: The indole ring can be functionalized at multiple positions.
C3-Position: As the most nucleophilic position, C3 is readily substituted via electrophilic aromatic substitution. nih.gov
C2-Position: While less reactive than C3, the C2 position can be functionalized, particularly if the C3 position is blocked. researchgate.net
Benzene (B151609) Ring (C4-C7): Functionalization of the benzene portion of the indole core is more challenging but can be achieved using modern cross-coupling reactions and C-H activation strategies, often requiring directing groups to achieve regioselectivity. acs.org
Pyridine Ring Substitution: The pyridine ring is electron-deficient compared to benzene, which influences its reactivity.
Nucleophilic Substitution: The ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.
Electrophilic Substitution: Electrophilic substitution is more difficult and typically occurs at the 3-position under harsh conditions.
Modern Methodologies: A variety of modern synthetic methods provide access to highly substituted pyridines under milder conditions. These include cascade reactions involving copper-catalyzed cross-couplings and subsequent electrocyclization, as well as Diels-Alder reactions. nih.govnih.gov Other strategies involve the modification of pre-functionalized pyridines, such as the addition of Grignard reagents to pyridine N-oxides. organic-chemistry.org
The choice of synthetic strategy depends on the desired substitution pattern and the compatibility of the functional groups.
Table 3: Comparison of Substitution Strategies for Indole and Pyridine Rings
| Ring System | Primary Substitution Type | Key Strategies | Common Positions |
|---|---|---|---|
| Indole | Electrophilic Substitution | Friedel-Crafts, C-H activation, Metal-catalyzed cross-coupling. nih.govacs.org | C3 (most reactive), C2, C4-C7. researchgate.net |
| Pyridine | Nucleophilic Substitution | Chichibabin reaction, SNAr with activated pyridines. | C2, C4. |
| Electrophilic Substitution | Nitration, Sulfonation (requires harsh conditions). | C3. | |
| Modern Methods | Cascade reactions, Diels-Alder, Cross-coupling. nih.govnih.govsemanticscholar.org | Various, depending on method. |
Advanced Synthetic Techniques and Optimization (e.g., Continuous Flow Reactors)
To improve the efficiency, safety, and scalability of synthesizing complex molecules like this compound and its analogues, advanced synthetic techniques are being implemented. Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.gov This technology is particularly well-suited for multistep syntheses, as intermediates can be generated and used in subsequent steps without isolation, reducing waste and purification time.
For the synthesis of indole-containing heterocycles, flow chemistry has been successfully applied to several key reactions:
Fischer Indole Synthesis: High-temperature/pressure flow reactors have been used to dramatically reduce reaction times for the Fischer indole synthesis from minutes to seconds, with high productivity. mdpi.com
Iodine-Mediated Reactions: A two-step continuous flow system has been employed for the synthesis of C-3 dicarbonyl indoles, reducing the amount of catalyst needed and shortening reaction times compared to batch methods. researchgate.net
The application of flow chemistry enables rapid optimization of reaction conditions and facilitates the scale-up of promising lead compounds for further development. acs.org This approach represents a significant step forward in the efficient manufacturing of complex heterocyclic molecules.
Preclinical Biological Activity Spectrum and Evaluation of 2 4 Chloro 1h Indol 1 Yl N 2 Pyridyl Acetamide and Analogues
Anti-Cancer and Anti-Proliferative Research
Indole-based compounds have been extensively investigated for their potential in oncology. The unique chemical scaffold of these molecules allows for diverse interactions with biological targets, leading to activities such as cytotoxicity, cell cycle modulation, and induction of apoptosis in cancer cells.
In Vitro Cytotoxicity Profiling on Diverse Cancer Cell Lines
The cytotoxic potential of indole (B1671886) acetamide (B32628) analogues has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. While specific data for 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide is not extensively available, studies on closely related compounds provide significant insights into the potential efficacy of this chemical class.
For instance, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity in HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. Several of these compounds were found to possess potent anti-proliferative activity. researchgate.net Another related compound, 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide, exhibited high cytotoxicity with IC50 values of 39 nM against HeLa cells, 51 nM against L1210 (murine leukemia) cells, and 11 nM against SK-OV-3 (human ovarian carcinoma) cells. researchgate.net
Furthermore, a series of indole–1,2,4-triazole-based N-phenyl acetamide structural motifs were screened against the in vitro hepatocellular cancer Hep-G2 cell line. One derivative, bearing a 4-chloro-substituted anilide ring, showed remarkably enhanced cytotoxic potential compared to the standard drug ellipticine. nih.gov In another study, a new series of 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivatives were designed as novel anticancer agents. One of the most potent derivatives displayed IC50 values of 12.0 nM and 10 nM against A549 (human non-small cell lung cancer) and K562 (human chronic myeloid leukemia) cells, respectively. nih.gov
The following table summarizes the cytotoxic activities of various indole acetamide analogues against different cancer cell lines as reported in the literature.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides | HepG2 | 10.56 ± 1.14 μM | researchgate.net |
| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | HeLa | 39 nM | researchgate.net |
| 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide | SK-OV-3 | 11 nM | researchgate.net |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative | A549 | 12.0 nM | nih.gov |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative | K562 | 10 nM | nih.gov |
| Indole–1,2,4-triazole-based N-aryl acetamide (4-chloro substituted) | Hep-G2 | Potent | nih.gov |
Investigations into Cell Cycle Modulation
A key mechanism through which anti-cancer agents exert their effect is by interfering with the cell cycle, leading to arrest at specific phases and preventing cell proliferation. Several indole acetamide analogues have been shown to induce cell cycle arrest, particularly at the G2/M phase.
For example, mechanistic investigations of a potent 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative indicated that it blocked the cell cycle in the G2/M phase in both A549 and K562 cancer cells in a dose-dependent manner. nih.gov This arrest is a critical step that often precedes the induction of apoptosis.
| Compound Class | Cell Line | Effect | Reference |
| 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative | A549, K562 | G2/M phase arrest | nih.gov |
Studies on Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a hallmark of many effective chemotherapeutic agents. Research on indole acetamide analogues suggests their involvement in triggering apoptotic pathways.
The aforementioned 2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative was found to possess good apoptosis-inducing characteristics in A549 and K562 cells. nih.gov While the specific molecular pathways were not fully elucidated in this study, the induction of apoptosis often involves a cascade of events including the activation of caspases, which are key executioner proteins in the apoptotic process.
In other related studies on different classes of anticancer compounds, the activation of initiator caspases like Caspase-9 and executioner caspases like Caspase-3 is a common finding. The apoptotic cascade is often initiated by the release of Cytochrome c from the mitochondria into the cytosol, which then leads to the activation of Caspase-9. This, in turn, activates Caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death. Furthermore, the upregulation of death receptors such as FAS and TRAIL on the cell surface can also trigger extrinsic apoptotic pathways. While direct evidence for these specific mechanisms for this compound is pending, the apoptotic activity of its analogues suggests that these pathways are likely areas of interest for future investigation.
Anti-Microbial Research
In addition to their anti-cancer properties, indole derivatives have also been explored for their potential to combat microbial infections. The emergence of drug-resistant bacteria and fungi necessitates the discovery of new antimicrobial agents with novel mechanisms of action.
Evaluation of Anti-Bacterial Efficacy against Gram-Positive and Gram-Negative Strains
Several studies have highlighted the antibacterial potential of acetamide and indole-based compounds against a range of pathogenic bacteria. For instance, a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide demonstrated its activity against Klebsiella pneumoniae. nih.gov The presence of a chloro group in acetamide derivatives has been suggested to improve antimicrobial activity. nih.gov
In another study, newly synthesized pyridine (B92270) derivatives, which share a nitrogen-containing heterocyclic ring with the title compound, were screened for their antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Furthermore, research on indole-1,2,4-triazole conjugates revealed good to moderate activity against most of the tested Gram-negative strains, including E. coli and P. aeruginosa. nih.gov
| Compound Class | Bacterial Strain | Activity | Reference |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Active | nih.gov |
| Pyridine derivatives | Staphylococcus aureus | Active | researchgate.net |
| Pyridine derivatives | Bacillus subtilis | Active | researchgate.net |
| Pyridine derivatives | Escherichia coli | Active | researchgate.net |
| Pyridine derivatives | Pseudomonas aeruginosa | Active | researchgate.net |
| Indole-1,2,4-triazole conjugates | Escherichia coli | Good to moderate | nih.gov |
| Indole-1,2,4-triazole conjugates | Pseudomonas aeruginosa | Good to moderate | nih.gov |
Assessment of Anti-Fungal Properties
The antifungal activity of acetamide and indole derivatives has also been a subject of investigation. A study on 2-chloro-N-phenylacetamide showed significant antifungal activity by inhibiting both planktonic cells and biofilms of fluconazole-resistant Candida species. scielo.br This compound was effective against clinical strains of Candida albicans and Candida parapsilosis. nih.gov
Furthermore, a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides were synthesized and screened for their antifungal activities against Candida albicans and Aspergillus niger. The results indicated that these compounds exhibited better antifungal activity than the reference drug fluconazole. researchgate.net
| Compound Class | Fungal Strain | Activity | Reference |
| 2-chloro-N-phenylacetamide | Candida albicans | Active | scielo.brnih.gov |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | Active | nih.gov |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Candida albicans | Better than fluconazole | researchgate.net |
| N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | Aspergillus niger | Better than fluconazole | researchgate.net |
Research on Biofilm Formation Inhibition
Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. acs.orgnih.gov The indole nucleus and its derivatives have emerged as a promising area of research for their ability to interfere with biofilm formation. Indole is recognized as a signaling molecule that can regulate various bacterial behaviors, including virulence and biofilm development. nih.govelsevierpure.com
Research into indole derivatives has demonstrated significant antibiofilm activity against a range of pathogens. For instance, compounds such as 7-hydroxyindole (B18039), 5-iodoindole, and 7-benzyloxyindole (B21248) have been shown to inhibit biofilm formation in drug-resistant bacteria like Acinetobacter baumannii and the fungus Candida albicans. researchgate.netnih.gov Specifically, 7-hydroxyindole not only prevented the formation of biofilms by extensively drug-resistant A. baumannii (XDRAB) at sub-inhibitory concentrations but also helped eradicate mature biofilms. nih.gov This activity is linked to the downregulation of genes involved in quorum sensing, a key communication system for biofilm establishment. nih.gov
While direct studies on this compound are limited, research on structurally related molecules provides insight into the potential of this chemical class. A study on 2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide, a compound also featuring a chloro-phenyl acetamide structure, demonstrated significant inhibition of biofilm formation in Leptospirillum ferrooxidans. cabidigitallibrary.org At a concentration of 0.1 μg/mL, this analogue inhibited biofilm formation, with the effect becoming highly significant at 1.0 μg/mL, without affecting bacterial growth. cabidigitallibrary.org These findings suggest that the chloro-substituted acetamide scaffold may play a crucial role in disrupting biofilm integrity.
Table 1: Biofilm Inhibition by Indole Analogues This table is interactive. You can sort and filter the data.
| Compound | Organism(s) | Observed Effect | Reference |
|---|---|---|---|
| 7-Hydroxyindole | Acinetobacter baumannii (XDRAB) | Inhibited biofilm formation and eradicated mature biofilm. | nih.gov |
| 5-Iodoindole | Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity. | nih.gov |
| 7-Benzyloxyindole | Candida albicans | Significantly reduced biofilm formation. | researchgate.net |
| 4-Fluoroindole | Candida albicans | Significantly inhibited biofilm formation in a dose-dependent manner. | researchgate.net |
Anti-Parasitic Research
The N-acetamide indole chemotype, to which this compound belongs, has been identified as a novel and potent class of antimalarial agents. nih.govacs.org A phenotypic screen of a large compound library against the malaria parasite Plasmodium falciparum uncovered this hit class. nih.govacs.org Subsequent research focused on defining the structure-activity relationship (SAR) to optimize the compound's efficacy and metabolic stability. nih.gov
The primary target of these N-acetamide indoles was identified as PfATP4, a P-type ATPase on the parasite's plasma membrane responsible for maintaining sodium ion homeostasis. nih.govacs.org PfATP4 is considered an attractive drug target as it is essential for the parasite's survival and has no close orthologs in mammals. acs.org
Through optimization, an analogue named WJM664 emerged as a frontrunner, exhibiting potent activity against the asexual stages of P. falciparum and high metabolic stability. nih.gov However, when evaluated in a Plasmodium berghei mouse model, WJM664 showed low efficacy. nih.govacs.org This discrepancy was attributed to differences in the ATP4 target between the human parasite (P. falciparum) and the rodent model parasite (P. berghei), as well as moderate systemic exposure of the compound in the mouse model. nih.gov Further optimization of these properties is required for the N-acetamide indole class to advance as a curative therapy. nih.govacs.org
Table 2: Anti-malarial Activity of an Optimized N-Acetamide Indole Analogue (WJM664) This table is interactive. You can sort and filter the data.
| Compound | Parasite Strain | Assay Type | Activity Metric (EC50) | Efficacy in P. berghei model | Target | Reference |
|---|
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge with limited treatment options. nih.gov Indole-based compounds have been explored as a potential source of new anti-trypanosomal agents. mdpi.com Phenotypic screening of compound libraries has identified indole derivatives as active against the intracellular amastigote forms of T. cruzi. acs.org
Medicinal chemistry efforts have focused on optimizing these indole hits to improve their potency and drug-like properties. acs.org Structure-activity relationship studies on a series of 1H-indole-2-carboxamides revealed that small, electron-donating groups at the 5' position of the indole core were favorable for activity. acs.org However, analogues with electron-withdrawing groups, such as halogens, were found to be inactive. acs.org While some lead compounds with balanced potency and good physicochemical properties were advanced to animal studies, they showed limited plasma exposure, hindering their in vivo efficacy. acs.org
Other research has explored different indole scaffolds. Diamidine indole derivatives were designed based on the known anti-trypanosomal activity of compounds like DAPI and showed excellent inhibitory activity in the nanomolar range against T. brucei, a related parasite. mdpi.com Although specific in vivo data for this compound in T. cruzi mouse models is not available, the broader investigation into indole derivatives highlights the scaffold's potential, provided that challenges in pharmacokinetic properties can be overcome. mdpi.comacs.org
Neuroprotective Research
Oxidative stress is a key pathological mechanism in a variety of neurodegenerative diseases. nih.gov Consequently, compounds that can mitigate oxidative damage in neuronal cells are of significant therapeutic interest. Indole derivatives have demonstrated notable neuroprotective and antioxidant properties in several in vitro models. nih.govnih.gov
Studies on indole-3-carbinol (B1674136) and its primary metabolite, diindolylmethane (DIM), have shown that they can protect neuronal cells from oxidative stress-induced death. nih.gov In models using hippocampal neuronal cells (e.g., HT-22), DIM was found to prevent cell death by activating key signaling pathways, including the Nrf2-antioxidant responsive element (ARE) pathway. nih.gov The Nrf2-ARE system is a primary cellular defense against oxidative damage. nih.gov Activation of this pathway leads to the production of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO-1, which help neutralize reactive oxygen species (ROS). nih.gov
Further research using human neuroblastoma SH-SY5Y cells has confirmed the protective effects of indole compounds against oxidative stress induced by agents like hydrogen peroxide (H₂O₂). nih.gov These compounds were shown to significantly inhibit the production of ROS, thereby reducing cellular damage and increasing cell viability. nih.gov The neuroprotective effects of another indole derivative, NC001-8, were also linked to the upregulation of NRF2 and NQO1 in SH-SY5Y cells subjected to neurotoxin-induced stress. mdpi.com These findings underscore the potential of the indole scaffold to confer neuroprotection by bolstering the endogenous antioxidant defenses of neuronal cells. nih.gov
Table 3: Neuroprotective Effects of Indole Analogues in In Vitro Oxidative Stress Models This table is interactive. You can sort and filter the data.
| Compound/Analogue Class | Cell Line | Stress Inducer | Key Mechanism of Action | Reference |
|---|---|---|---|---|
| Diindolylmethane (DIM) | Hippocampal neurons (HT-22) | Oxidative Stress (Glutamate) | Activation of Nrf2-ARE and TrkB/CREB/BDNF pathways. | nih.gov |
| Indole-based compounds | Neuroblastoma (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Inhibition of ROS production. | nih.gov |
Anti-Inflammatory Research
Inflammation is a critical biological response that, when dysregulated, contributes to a wide range of chronic diseases. nih.gov The indole nucleus is a well-established scaffold in medicinal chemistry, with many derivatives possessing significant anti-inflammatory properties. nih.govacs.orgrjptonline.org Indomethacin (B1671933), a widely used non-steroidal anti-inflammatory drug (NSAID), is itself an indole acetic acid derivative. nih.gov
Research has explored novel indole derivatives for their potential to inhibit key inflammatory pathways. A series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-acetohydrazide derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. nih.gov Several of these compounds showed significant anti-inflammatory effects, with the most potent being a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of prostaglandin (B15479496) production in inflammation. nih.gov
Other studies have investigated different classes of acetamide derivatives. A series of 2-(substituted phenoxy) acetamide derivatives were synthesized and evaluated, with compounds bearing halogen substitutions on the aromatic ring showing favorable anti-inflammatory activity. nih.gov Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, which shares the chlorophenyl and acetamide motifs with the subject compound, exhibited anti-inflammatory effects. nih.govresearchgate.net These collective findings indicate that the indole and acetamide scaffolds are valuable starting points for the design of new anti-inflammatory agents. nih.govacs.org
Modulation of Inflammatory Pathways
The inflammatory response is a complex biological process involving a variety of cellular and molecular mediators. Chronic or dysregulated inflammation is a key component of numerous diseases. The chemical scaffolds present in this compound, specifically the indole and acetamide moieties, are common in compounds that exhibit anti-inflammatory properties. Research on analogous compounds suggests that they can modulate inflammatory pathways through several mechanisms, including the inhibition of inflammatory mediators and enzymes.
A number of acetamide derivatives have demonstrated the potential to reduce the production of key inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in macrophages. mdpi.comresearchgate.netnih.gov For instance, in studies using lipopolysaccharide (LPS)-stimulated macrophages, certain acetamide compounds were found to significantly decrease the generation of NO and ROS, both of which are crucial in the propagation of the inflammatory cascade. mdpi.comresearchgate.net
Furthermore, the indole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Indole derivatives have been shown to exert their effects through various mechanisms, including the modulation of pro-inflammatory cytokines. rsc.orgfrontiersin.org Some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, for example, have been found to effectively inhibit the LPS-induced production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org
The N-pyridyl acetamide structure is notably present in some non-steroidal anti-inflammatory drugs (NSAIDs). galaxypub.co Piroxicam, a well-known NSAID, contains a 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-1,1-dioxide structure, highlighting the relevance of the N-pyridyl moiety in cyclooxygenase (COX) inhibition. galaxypub.co The inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs, as it leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govwikipedia.org
The potential for chloro-indole acetamide and N-pyridyl acetamide analogues to modulate these inflammatory pathways is summarized in the following table.
Table 1: Preclinical Anti-inflammatory Activity of Analogous Compounds
| Compound Class | Model System | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Acetamide Derivatives | LPS-stimulated J774.A1 macrophages | Reduced production of Nitric Oxide (NO) and Reactive Oxygen Species (ROS). mdpi.comresearchgate.net | Inhibition of inflammatory mediators. |
| Indole-2-formamide benzimidazole[2,1-b]thiazole Derivatives | LPS-induced RAW264.7 cells | Inhibited the production of pro-inflammatory cytokines NO, IL-6, and TNF-α. rsc.org | Cytokine modulation. |
| N-pyridyl containing compounds (e.g., Piroxicam) | In vitro and in vivo models | Inhibition of cyclooxygenase (COX) enzymes. galaxypub.co | Inhibition of prostaglandin synthesis. nih.govwikipedia.org |
| Indole Derivatives | General | Can reduce intestinal inflammation. frontiersin.org | Immunomodulatory effects. frontiersin.orgmdpi.com |
Molecular Mechanisms of Action and Target Identification Studies
Investigation of Molecular Targets and Ligand-Receptor Interactions
Research into indole-based compounds, particularly those with an acetamide (B32628) linkage, has uncovered interactions with a wide array of proteins crucial for cellular function and disease pathology. These interactions form the basis of their potential therapeutic applications.
A significant body of research has identified indole (B1671886) derivatives as potent inhibitors of tubulin polymerization, a key process in cell division. nih.govnih.govnih.gov These agents interfere with the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle, ultimately leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov
The primary mechanism for this activity involves binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov Molecular docking studies have confirmed that various indole derivatives, including arylthioindoles (ATIs), indole-acrylamides, and quinoline-indoles, situate themselves within this pocket. nih.govresearchgate.netresearchgate.net For instance, certain quinoline-indole compounds showed potent inhibition of tubulin polymerization with IC₅₀ values around 2 µM, comparable to the well-known colchicine site binder Combretastatin A-4 (CA-4). researchgate.net Similarly, indole-sulfonamide derivatives have been shown to bind at the colchicine site, causing mitotic arrest. cymitquimica.com The interaction is often stabilized by hydrogen bonds between the indole scaffold or its substituents and key residues like CYS241. researchgate.net This disruption of microtubule dynamics makes these compounds promising candidates for anticancer agent development. researchgate.netnih.gov
Table 1: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound Class | Specific Derivative(s) | Activity (IC₅₀) | Binding Site | Reference |
|---|---|---|---|---|
| Arylthioindoles (ATIs) | St. 14, St. 15, St. 16, St. 17 | 0.67 - 2.0 µM | Colchicine | researchgate.net |
| Indole-Amino-Pyrazolyl | St. 28 | 0.28 µM | Colchicine | researchgate.net |
| Quinoline-Indoles | St. 42, St. 43 | 2.09 - 2.54 µM | Colchicine | researchgate.net |
| Indolesulfonamides | Nitriles 15 and 16 | Potent inhibition | Colchicine | cymitquimica.com |
The indole acetamide scaffold has been identified as a key component in the design of inhibitors for a diverse range of enzymes implicated in various diseases.
PfATP4: N-acetamide indole derivatives have been discovered as a promising class of antimalarial agents that target the Plasmodium falciparum ATPase PfATP4. mdpi.com This enzyme is a crucial ion pump responsible for maintaining Na⁺ homeostasis in the parasite. An optimized analog, WJM664, demonstrated potent activity against the asexual stages of the parasite. mdpi.com Target validation was confirmed through whole-genome sequencing of resistant parasite strains, which revealed mutations in the gene encoding PfATP4. Inhibition of PfATP4 disrupts the parasite's ion balance, leading to its death.
COX-1/2: Indole acetamide moieties have been incorporated into novel quinazolinone structures to create potent and selective cyclooxygenase-2 (COX-2) inhibitors. By masking the carboxylic acid group, which is often responsible for the gastrointestinal side effects of non-steroidal anti-inflammatory drugs (NSAIDs) by interacting with COX-1, these hybrid molecules achieve improved selectivity. For example, compound 4b, a quinazolinone-indole acetamide conjugate, showed anti-inflammatory activity comparable to the standard drug celecoxib. This highlights the utility of the indole acetamide scaffold as an alternative to indomethacin (B1671933) in designing safer anti-inflammatory agents.
Dipeptidyl Peptidase-IV (DPP-IV): Indole derivatives have been identified as inhibitors of DPP-IV, an enzyme that inactivates incretin (B1656795) hormones like GLP-1. By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion in a glucose-dependent manner. This mechanism makes DPP-IV inhibitors, also known as gliptins, a valuable class of oral hypoglycemic agents for the treatment of type 2 diabetes.
β-Secretase (BACE1): BACE1 is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides. Various indole derivatives have been investigated as BACE1 inhibitors. rsc.org Molecular modeling studies have suggested that tricyclic indole derivatives could mimic the key interactions of potent inhibitors within the BACE1 active site, offering a pathway to develop disease-modifying drugs for Alzheimer's.
HIV-1 Reverse Transcriptase (RT): The indole nucleus is a key feature in several classes of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. Derivatives such as indolylarylsulfones and indole-1,3,4-oxadiazoles have shown potent inhibitory effects. These compounds bind to an allosteric pocket on the RT enzyme, inducing conformational changes that inhibit its DNA polymerase activity. Some indole-2-carboxamide derivatives were found to be effective against wild-type and common mutant strains of HIV-1, with inhibitory concentrations in the low nanomolar range.
Dishevelled 1 (DVL1): The Dishevelled (Dvl) protein is a key component of the Wnt signaling pathway, which is often dysregulated in cancer. The PDZ domain of Dvl is an attractive target for inhibitors. Indole-2-amide-based compounds have been designed to antagonize the interaction between the Dvl PDZ domain and its natural ligand, Frizzled-7. researchgate.net This biochemical antagonism effectively inhibits Dvl-driven Tcf-mediated transcription, thereby interrupting the Wnt signaling cascade. researchgate.net Studies also show that DVL-1 can regulate microtubule stability through its interaction with GSK-3β.
Protein Kinases: The indole acetamide scaffold is a component of inhibitors targeting various protein kinases. For instance, N-(azetidinyl)-2-(1H-indol-1-yl)acetamides have been developed as covalent inhibitors of KRASG12C, a mutated protein kinase driving several cancers. These compounds work by inhibiting downstream signaling pathways like the MAPK pathway. Additionally, other related structures, such as azaindolin-2-ones, have shown inhibitory activity against Glycogen synthase kinase 3β (GSK3β), a kinase implicated in Alzheimer's disease.
Table 2: Enzyme Inhibition by Indole Derivatives
| Enzyme Target | Compound Class/Derivative | Therapeutic Area | Mechanism/Potency | Reference |
|---|---|---|---|---|
| PfATP4 | N-acetamide indoles (e.g., WJM664) | Antimalarial | Inhibition of Na⁺-dependent ATPase activity | mdpi.com |
| COX-2 | Quinazolinone-indole acetamides | Anti-inflammatory | Selective inhibition over COX-1 | |
| DPP-IV | Indole derivatives | Anti-diabetic | Increases incretin levels to stimulate insulin production | |
| BACE1 | Tricyclic indole derivatives | Alzheimer's Disease | Inhibits amyloid-β peptide production | |
| HIV-1 RT | Indolylarylsulfones | Anti-HIV | Potent inhibition of WT and mutant strains (nM range) | |
| DVL1 (PDZ Domain) | Indole-2-amides | Anticancer (Wnt signaling) | Antagonizes Dvl-Frizzled interaction | researchgate.net |
| KRASG12C | N-(azetidinyl)-2-(1H-indol-1-yl)acetamides | Anticancer | Covalent inhibition; submicromolar IC₅₀ for p-ERK inhibition | |
| GSK3β | Azaindolin-2-ones | Neuroprotection | Inhibition of serine/threonine phosphokinase activity |
The indole scaffold, particularly in the form of indolecarboxamides, is a recognized structure for the development of ligands targeting the Histamine H4 receptor (H4R). The H4R is primarily expressed on immune cells and is involved in inflammatory and immune responses. Consequently, H4R antagonists are being pursued for the treatment of chronic inflammatory conditions like asthma and allergic rhinitis. The indole moiety serves as a valuable template in the design of potent and selective H4R ligands.
While the initial hypothesis for some antimicrobial compounds involves ribosomal inhibition, studies on indole derivatives against Mycobacterium tuberculosis (Mtb) have revealed alternative mechanisms of action. Indole-2-carboxamides have been identified as a potent class of anti-tubercular agents. Their mechanism is believed to involve the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3) transporter, which is vital for the formation of the mycobacterial cell wall. Another class, indole-4-carboxamides, functions as prodrugs. mdpi.com They are hydrolyzed by a mycobacterial amidase to release 4-aminoindole, which is then converted into a toxic antimetabolite, 4-amino-L-tryptophan, by the tryptophan synthase enzyme, thereby poisoning the bacterium. mdpi.com These findings indicate that the anti-tubercular activity of these indole derivatives stems from interference with cell wall biosynthesis and essential metabolic pathways rather than direct ribosomal inhibition. mdpi.com
Elucidation of Downstream Cellular Pathways
The engagement of 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide derivatives with their primary molecular targets triggers a cascade of downstream cellular events.
Cell Cycle Arrest and Apoptosis: By inhibiting tubulin polymerization, indole derivatives that bind the colchicine site prevent the formation of a functional mitotic spindle. This leads to a halt in the cell cycle at the G2/M phase. researchgate.net Prolonged mitotic arrest activates cellular checkpoints that ultimately trigger apoptosis (programmed cell death), often through the activation of caspase-3, which is a key executioner caspase. researchgate.net
Interruption of Signaling Cascades: For derivatives that inhibit enzymes like kinases or signaling adaptors, the downstream effects are directly related to the specific pathway. Inhibition of the Dvl PDZ domain disrupts the Wnt signaling pathway, leading to the downregulation of target genes like c-Myc and cyclin D1 that are involved in cell proliferation. researchgate.net Similarly, inhibition of KRASG12C or its downstream effectors in the MAPK pathway leads to reduced proliferation and survival of cancer cells dependent on this mutation.
Disruption of Pathogen Homeostasis: In the context of infectious diseases, the downstream effect is the death of the pathogen. For P. falciparum, inhibition of PfATP4 leads to a fatal disruption of sodium ion homeostasis. In M. tuberculosis, inhibition of the MmpL3 transporter prevents the assembly of the protective outer mycomembrane, leading to cell lysis, while the metabolic poisoning via tryptophan pathway disruption leads to bacterial death. mdpi.com
Analysis of Specific Binding Sites and Interaction Profiles
To fully comprehend the mechanism of action of this compound, it is crucial to identify its specific molecular targets and characterize its binding interactions. Techniques such as molecular docking, X-ray crystallography, and nuclear magnetic resonance (NMR) spectroscopy are instrumental in this regard.
Currently, detailed studies on the specific binding sites and interaction profiles of this compound have not been published. Future research efforts will likely focus on computational modeling to predict potential binding pockets in target proteins, followed by experimental validation to confirm these interactions and elucidate the key amino acid residues involved in binding.
Structure Activity Relationship Sar and Lead Optimization Studies
Impact of Indole (B1671886) Ring Substitutions on Biological Activity and Selectivity
The indole nucleus is a common scaffold in pharmacologically active compounds, and its substitution pattern is a key determinant of biological activity. researchgate.netrsc.org Studies on related indole derivatives show that both the type and position of substituents on the indole ring can dramatically alter potency and selectivity. researchgate.net For instance, in one study on indole derivatives, compounds with a methoxy (B1213986) group at the 7-position of the indole ring were found to be the most favorable for activity. researchgate.net
| Position of Substitution | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|
| Position 4 | Halogen (F, Cl) | Least favorable position for activity | researchgate.net |
| - | Fluorine vs. Chlorine | Fluorine-substituted derivatives were more potent | researchgate.net |
| Position 7 | Methoxy (-OCH₃) | Most favorable position for activity | researchgate.net |
The chlorine atom at the 4-position of the indole moiety has a significant electronic influence on the ring system. In SAR studies of certain indole derivatives, substitution at the 4-position was found to be the least favorable for biological activity. researchgate.net When comparing halogen substitutions, fluorine-substituted derivatives demonstrated greater potency than their chlorine-substituted counterparts in the same series. researchgate.net This suggests that for that specific biological target, a smaller and more electronegative atom is preferred over chlorine at this position, or that the 4-position itself is a sterically hindered region where any substitution is detrimental to optimal binding.
The C2 and C3 positions of the indole ring are often critical for its biological function and are chemically the most reactive sites on the pyrrole (B145914) portion of the heterocycle. nih.gov Modifications at these positions can directly impact target binding. For example, studies on a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives showed that a bulky adamantane (B196018) group at the C2 position could be accommodated, and the subsequent activity was then modulated by the N-substituent on the terminal acetamide (B32628). nih.gov In other research, novel 3-substituted 1H-indole-2-carboxylic acid derivatives were designed as selective antagonists for specific receptors, highlighting the importance of the substitution pattern at both C2 and C3. researchgate.net
Influence of the Pyridine (B92270) Moiety and Its Substitutions
The position of the nitrogen atom within the pyridine ring can drastically alter the molecule's geometry and electronic distribution, leading to different biological selectivities. nih.gov A study on a series of pyridylpiperazines designed as sigma receptor ligands demonstrated this positional effect clearly. nih.gov The 2-pyridyl derivatives showed a preference for σ2 receptors, whereas the 3-pyridyl and 4-pyridyl analogs favored σ1 receptors. nih.gov This highlights that the location of the nitrogen atom dictates the orientation of the molecule within the receptor binding site, thereby controlling subtype selectivity. The structural arrangement of metal-organic assemblies can also be dictated by the position of the pyridyl nitrogen, further emphasizing its directional influence. mdpi.com
| Pyridyl Isomer | Receptor Preference | Reference |
|---|---|---|
| 2-pyridyl | Favors σ₂ receptors | nih.gov |
| 3-pyridyl | Favors σ₁ receptors | nih.gov |
| 4-pyridyl | Favors σ₁ receptors | nih.gov |
Substituents on the pyridine ring modify its electronic character, which can fine-tune its interaction with a target. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the ring and the basicity of the nitrogen atom. In studies of related NNN pincer-type molecules, EDGs on the pyridine ring were found to increase the electron density around a coordinated metal center. nih.govrsc.orgresearchgate.net Conversely, EWGs such as nitro (-NO₂) or cyano (-CN) groups can increase binding energy in some contexts by participating in specific electronic interactions. mdpi.com The antiproliferative activity of some pyridine derivatives was enhanced by the presence of hydrogen-bond donating groups like -OH or -NH₂. mdpi.com In contrast, substitutions with halogen atoms or other bulky groups sometimes resulted in lower biological activity. mdpi.com
| Substituent Type | Examples | General Effect | Reference |
|---|---|---|---|
| Electron-Donating (EDG) | -OH, -OMe, -NH₂ | Can increase electron density; may enhance activity via H-bonding | nih.govrsc.orgmdpi.com |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Can decrease electron density; may increase binding energy | nih.govrsc.orgmdpi.com |
Importance of the Acetamide Linker and its Modifications
The acetamide linker serves as a crucial structural bridge, connecting the indole and pyridine moieties while maintaining a specific spatial orientation between them. The amide bond within this linker is a key structural feature, often acting as a hydrogen bond donor and acceptor, which can be vital for target recognition. Molecules containing an acetamide moiety are recognized as important pharmacophores in a wide range of agrochemicals and pharmaceuticals. mdpi.com In studies of 1,3,4-oxadiazole (B1194373) derivatives containing both indole and acetamide fragments, these compounds exhibited potent inhibitory effects on HIV-1 infectivity, demonstrating the linker's role in creating a powerful pharmacophore. nih.govresearchgate.net While direct modifications to the linker in the title compound are not extensively documented, SAR studies on analogous (1H-pyrazol-4-yl)acetamide and N-acetamide indole structures confirm that the integrity and conformation of this linker are essential for maintaining biological activity. nih.govnih.gov
Comparative Analysis with Diverse Structural Analogues for SAR Elucidation
The structure-activity relationship (SAR) of 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide can be elucidated by a comparative analysis with a series of structural analogues. Key modifications have been explored at three main regions of the N-acetamide indole scaffold: the indole core, the acetamide linker, and the terminal aryl ring. These studies, primarily in the context of antimalarial activity, provide valuable insights into the structural requirements for potency.
Systematic modifications of the indole core, particularly at the 6-position, have demonstrated that this position is a critical determinant of activity. The replacement of a 5-methyl-1,3,4-oxadiazole at the 6-position with various isosteric heterocyclic and aryl rings has been investigated. For instance, a 5-methyl-1,2,4-oxadiazole (B8629897) variant led to a twofold decrease in antiparasitic activity, while a 3-methyl-1,2,4-oxadiazole analogue was devoid of activity. nih.gov This suggests that the electronic and steric properties of the substituent at the 6-position, as well as the relative orientation of heteroatoms, are crucial for target engagement. The introduction of a 4-(N-methyl-pyrazole) group at this position, however, was found to be a suitable isosteric replacement, exhibiting equipotent activity to the original 5-methyl-1,3,4-oxadiazole lead. nih.gov This highlights the potential for bioisosteric replacement at this position to maintain or improve activity while potentially modulating physicochemical properties.
While specific data on the 4-chloro substitution of the lead compound is not extensively detailed in the comparative studies, substitutions on the indole ring are a common strategy in medicinal chemistry to influence factors such as metabolic stability and target affinity. The electronic effect of the chlorine atom at the 4-position can modulate the electron density of the indole ring system, which may impact its interaction with biological targets.
The N-acetamide linker plays a crucial role in orienting the terminal aryl group. The length and flexibility of this linker are generally considered important for optimal interaction with the target protein.
Finally, the nature of the terminal aryl group, which is a 2-pyridyl moiety in the lead compound, has been a significant focus of SAR studies. A variety of substituted anilines have been explored in place of the 2-pyridyl group. The electronic properties of substituents on this aryl ring have been shown to subtly influence activity, though a clear and easily interpretable SAR in this region has been challenging to establish. nih.gov This suggests that while the terminal aryl ring is necessary for activity, a range of electronic and steric profiles can be tolerated. The presence of the nitrogen atom in the 2-pyridyl ring of the lead compound introduces a potential hydrogen bond acceptor, which could be a key interaction within the binding site of its biological target.
Table 1: Comparative Activity of Analogues with Modifications at the 6-Position of the Indole Core
| Compound ID | Modification at 6-Position | Relative Activity |
|---|---|---|
| Lead Analogue | 5-methyl-1,3,4-oxadiazole | ++++ |
| Analogue 1 | 5-methyl-1,2,4-oxadiazole | ++ |
| Analogue 2 | 3-methyl-1,2,4-oxadiazole | - |
| Analogue 3 | 4-(N-methyl-pyrazole) | ++++ |
| Analogue 4 | 3-(N-methyl-pyrazole) | - |
| Analogue 5 | 2-methyl-thiophene | - |
Activity is denoted qualitatively based on reported EC50 values, where ++++ represents high activity and - represents no or low activity.
Strategies for Enhancing Potency and Selectivity Based on SAR Investigations
Based on the structure-activity relationship (SAR) investigations of the N-acetamide indole class of compounds, several strategies can be proposed to enhance the potency and selectivity of this compound. These strategies focus on optimizing the key structural motifs identified in the SAR studies.
One primary strategy involves the exploration of a wider range of substituents on the indole core, beyond the existing 4-chloro group. While the 4-chloro substituent may confer certain advantageous properties, a systematic evaluation of other halogens (e.g., fluorine, bromine) or small electron-withdrawing or electron-donating groups at this position could fine-tune the electronic properties of the indole ring for improved target interaction. Furthermore, based on the significant impact of substituents at the 6-position in analogue studies, the introduction of optimized groups, such as a 4-(N-methyl-pyrazole), at the 6-position of the 4-chloroindole (B13527) scaffold could be a promising approach to enhance potency. nih.gov
Another key area for optimization is the terminal N-(2-pyridyl) moiety. Although the SAR for this region has been somewhat flat in previous studies with substituted anilines, the introduction of the pyridyl nitrogen offers a distinct feature. nih.gov Strategies could involve the positional isomerization of the nitrogen within the pyridine ring (e.g., 3-pyridyl or 4-pyridyl) to probe different interaction geometries within the binding pocket. Additionally, substitution on the pyridine ring itself with small alkyl or electron-withdrawing groups could modulate its basicity and steric profile, potentially leading to improved potency and selectivity.
The acetamide linker could also be a target for modification. While drastic changes to its length might be detrimental, the introduction of conformational constraints, such as through cyclization or the incorporation of rigidifying elements, could lock the molecule in a more bioactive conformation, thereby enhancing potency.
Table 2: Proposed Strategies for Lead Optimization
| Structural Region | Proposed Modification Strategy | Rationale for Enhancement |
|---|---|---|
| Indole Core (4-position) | Systematic variation of halogen or other small substituents. | Fine-tune electronics for improved target affinity. |
| Indole Core (6-position) | Introduction of optimized heterocyclic systems (e.g., 4-(N-methyl-pyrazole)). | Leverage established SAR to boost potency. |
| N-pyridyl Group | Positional isomerization (3-pyridyl, 4-pyridyl) and substitution on the pyridine ring. | Explore alternative hydrogen bonding and steric interactions. |
| Acetamide Linker | Introduction of conformational constraints. | Reduce conformational flexibility to favor the bioactive conformation. |
| Overall Physicochemical Properties | Incorporation of polar moieties in indole substituents. | Improve solubility and metabolic stability for better drug-like properties. |
Preclinical Pharmacological Profiling and Adme Studies Non Human Models
In Vitro ADME Characterization
In vitro ADME studies are crucial early-stage assessments that help predict the pharmacokinetic properties of a drug candidate. bioduro.comnih.gov These assays provide foundational data on how the compound is absorbed, distributed, metabolized, and excreted, using cellular or subcellular systems. chempartner.compharmaron.com
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. This assessment is typically performed by incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. protocols.iospringernature.com The stability is evaluated in microsomes from different species, such as human and mouse, to understand potential inter-species differences in metabolism.
The rate of disappearance of the parent compound over time is measured, and from this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. protocols.io A low intrinsic clearance value suggests high metabolic stability, which is often a desirable characteristic for a drug candidate. researchgate.net Compounds with high clearance are generally metabolized quickly, which may lead to poor in vivo performance. researchgate.net
| Parameter | Human Liver Microsomes | Mouse Liver Microsomes |
|---|---|---|
| In Vitro Half-life (t½, min) | Data not publicly available | Data not publicly available |
| Intrinsic Clearance (Clint, µL/min/mg protein) | Data not publicly available | Data not publicly available |
The extent to which a compound binds to plasma proteins, such as albumin, significantly affects its distribution and availability to reach its therapeutic target. nih.gov Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov High plasma protein binding can reduce the concentration of free drug, potentially lowering its efficacy, but it can also prolong its duration of action by creating a circulating reservoir. nih.gov
Equilibrium dialysis is a common method used to determine the percentage of a compound bound to plasma proteins. enamine.net This study is conducted using plasma from various species, including humans, rats, and monkeys, to support the translation of preclinical data to clinical scenarios.
| Species | Percent Bound (%) |
|---|---|
| Human Plasma | Data not publicly available |
| Rat Plasma | Data not publicly available |
| Monkey Plasma | Data not publicly available |
A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. For compounds intended to act on the central nervous system (CNS), crossing the blood-brain barrier (BBB) is essential. nih.govnih.gov The BBB is a highly selective barrier that protects the brain, and its permeability is assessed using in vitro models such as cell monolayers (e.g., Caco-2 or MDCK cells). bioduro.com
These cell models are also used to investigate whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp is an ATP-dependent efflux pump that actively transports a wide range of substances out of cells, limiting their absorption and tissue penetration, including into the brain. nih.govscience.gov An efflux ratio greater than 2 in these assays typically indicates that the compound is a substrate for active efflux. researchgate.net
| Parameter | Value |
|---|---|
| Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | Data not publicly available |
| Apparent Permeability (Papp, B→A, 10⁻⁶ cm/s) | Data not publicly available |
| Efflux Ratio (Papp B→A / Papp A→B) | Data not publicly available |
In Silico ADMET Prediction and Modeling
Before or concurrent with in vitro testing, computational (in silico) models are used to predict the ADMET properties of a compound based on its chemical structure. researchgate.net These predictive tools help in prioritizing compounds for synthesis and testing, and in identifying potential liabilities early in the discovery process. biorxiv.org Various software platforms can estimate physicochemical properties (e.g., LogP, solubility), absorption levels, BBB penetration, metabolism by CYP enzymes, and potential toxicities. nih.govresearchgate.net
| Predicted Property | Predicted Value/Classification |
|---|---|
| Aqueous Solubility | Prediction not available |
| Blood-Brain Barrier (BBB) Permeation | Prediction not available |
| Human Intestinal Absorption (HIA) | Prediction not available |
| CYP2D6 Inhibitor | Prediction not available |
| AMES Toxicity | Prediction not available |
Pharmacokinetic Investigations in Animal Models (e.g., Plasma Exposure in Rodents)
Following promising in vitro and in silico results, in vivo pharmacokinetic (PK) studies are conducted in animal models, typically rodents like rats or mice, to understand how the compound behaves in a whole organism. nih.gov After administration of the compound through a specific route (e.g., oral or intravenous), blood samples are collected over time to measure the drug concentration in plasma.
These studies determine key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½). nih.gov This information is vital for understanding the compound's systemic exposure and for designing subsequent efficacy and safety studies.
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | Data not publicly available |
| Tmax (h) | Data not publicly available |
| AUC (ng·h/mL) | Data not publicly available |
| Half-life (t½, h) | Data not publicly available |
Pharmacodynamic Assessments in Relevant Preclinical Disease Models
Pharmacodynamic (PD) studies investigate the biochemical and physiological effects of the compound on the body, establishing a dose-response relationship. These assessments are conducted in preclinical models of disease that are relevant to the compound's intended therapeutic indication. For instance, some N-acetamide indole (B1671886) derivatives have been investigated as antimalarial agents targeting PfATP4. nih.govacs.org For such a compound, PD studies would involve evaluating its ability to reduce parasitemia in an in vivo malaria infection model, such as in Plasmodium berghei-infected mice. nih.gov Other indole acetamide (B32628) derivatives have shown potential as antiviral agents. researchgate.netsemanticscholar.org The choice of the specific disease model is entirely dependent on the compound's biological target and therapeutic hypothesis, which for 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide is not specified in publicly available literature.
Despite a comprehensive search for preclinical pharmacological data on the chemical compound This compound , no specific information was found regarding its effects on TNFα production, GLP-1 secretion, or its efficacy in animal models of Chagas disease and malaria.
The conducted searches did not yield any studies detailing the modulation of biomarkers such as Tumor Necrosis Factor-alpha (TNFα) or Glucagon-Like Peptide-1 (GLP-1) in animal models following administration of this specific compound.
Furthermore, no efficacy studies for "this compound" in mouse models of Trypanosoma cruzi (Chagas disease) or Plasmodium berghei (malaria) infection were identified in the public domain. While research on related N-acetamide indole compounds exists, such as WJM664 which was found to have low efficacy in a P. berghei model, there is no direct data available for the specified compound of interest.
Consequently, due to the absence of relevant scientific literature and research findings, the requested article on the preclinical pharmacological profiling and ADME studies of "this compound" cannot be generated.
Computational and Molecular Modeling Studies on this compound Remain an Unexplored Area of Research
A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the computational chemistry and molecular modeling applications for the compound this compound. While computational methods are widely applied to characterize and predict the behavior of novel chemical entities, this particular molecule has not been the subject of dedicated studies in molecular docking, molecular dynamics, density functional theory, or quantitative structure-activity relationship modeling according to available data.
Computational techniques are crucial in modern drug discovery and materials science for providing insights into molecular interactions and properties. Molecular docking, for instance, is used to predict how a ligand might bind to a receptor, offering clues about its potential biological activity. Molecular dynamics simulations provide a view of the dynamic nature of molecules over time, assessing the stability of ligand-receptor complexes and conformational changes. Density Functional Theory (DFT) is employed to investigate the electronic structure and reactivity of a molecule, and Quantitative Structure-Activity Relationship (QSAR) models correlate a compound's structural features with its biological activity.
Although studies exist for structurally related compounds containing indole, pyridine (B92270), or acetamide moieties, the specific combination and substitution pattern of this compound has not been explored through these computational lenses. The scientific community has extensively studied other acetamide derivatives, investigating their potential as inhibitors for various biological targets through in silico methods. semanticscholar.orgnih.gov Similarly, various indole-based compounds have been the focus of computational analyses to understand their structure-activity relationships. nih.gov DFT studies have also been performed on related acetamide structures to understand their electronic properties and reactivity. nih.govresearchgate.netnih.gov
However, without specific research dedicated to this compound, it is not possible to provide detailed findings on its binding affinities, key interacting residues with specific targets, conformational stability, electronic properties, or its correlation of structural descriptors with any biological activity. Such analyses would require dedicated computational studies to be performed and published.
The lack of available data highlights a gap in the current body of scientific literature and presents an opportunity for future research. Investigating the computational profile of this compound could uncover novel biological activities and provide a foundation for the rational design of new derivatives with therapeutic potential.
Computational Chemistry and Molecular Modeling Applications
In Silico Screening and Virtual Ligand Design
Detailed research findings and data tables concerning the use of 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide in virtual screening campaigns or as a basis for virtual ligand design could not be located in the searched scientific literature.*
Future Directions and Therapeutic Potential in Preclinical Research
Identification of Novel Target Pathways for 2-(4-chloro-1H-indol-1-yl)-N-(2-pyridyl)acetamide and Analogues
A crucial first step in the preclinical development of This compound is the identification of its molecular targets. The diverse biological activities of indole (B1671886) derivatives suggest several potential pathways that could be modulated by this compound. mdpi.com
For instance, some N-acetamide indole derivatives have been investigated as inhibitors of PfATP4, an ion pump in Plasmodium falciparum, highlighting a potential application in infectious diseases. nih.gov Other related indole structures have been shown to interfere with HIV-1 Tat-mediated viral transcription, suggesting a possible role in antiviral therapies. researchgate.net In the context of oncology, a field where indole compounds have been extensively studied, potential targets are numerous. mdpi.com Structurally similar indolylglyoxylamides have been designed to modulate proteins involved in apoptosis, such as the tumor suppressor p53 and the mitochondrial translocator protein (TSPO). mdpi.com Furthermore, some indole derivatives act as inhibitors of crucial cellular processes like tubulin polymerization, which is a validated anticancer strategy. nih.gov
To elucidate the specific targets of This compound , a combination of computational and experimental approaches would be necessary.
| Approach | Description | Potential Targets for Investigation |
| Computational Screening | In silico methods such as molecular docking and target prediction algorithms can be used to screen the compound against libraries of known protein structures. | Kinases, G-protein coupled receptors, ion channels, nuclear receptors |
| Biochemical Assays | In vitro assays can be performed to assess the compound's inhibitory activity against a panel of enzymes known to be targeted by indole derivatives. | Tubulin polymerization assays, kinase inhibition assays, viral replication assays |
| Cell-based Phenotypic Screening | High-throughput screening of the compound against various cancer cell lines can reveal patterns of activity that suggest specific underlying mechanisms. | Apoptosis induction, cell cycle arrest, inhibition of cell migration |
| Chemical Proteomics | Affinity-based proteomics techniques can be employed to directly identify the protein binding partners of the compound in a cellular context. | Direct protein targets and off-targets |
Strategies for Further Lead Optimization and Drug Candidate Development
Once a primary biological target or a desired phenotypic effect is identified, the process of lead optimization can begin to improve the potency, selectivity, and pharmacokinetic properties of This compound . This iterative process of design, synthesis, and testing is fundamental to the development of a viable drug candidate.
Structure-activity relationship (SAR) studies would form the cornerstone of this phase. By systematically modifying different parts of the molecule—the chloro-substituted indole ring, the acetamide (B32628) linker, and the pyridyl group—researchers can identify which structural features are critical for its biological activity. For example, the position and nature of the halogen on the indole ring can significantly influence activity, as can the substitution pattern on the pyridyl moiety.
| Optimization Strategy | Description | Key Parameters to Improve |
| Structure-Activity Relationship (SAR) Studies | Systematic chemical modifications of the lead compound to understand the relationship between its structure and biological activity. | Potency, selectivity |
| Pharmacophore Modeling | Computational identification of the essential three-dimensional arrangement of functional groups responsible for biological activity to guide the design of new analogues. | Target binding affinity |
| Bioisosteric Replacement | Substitution of a functional group with another that has similar physical or chemical properties to improve pharmacokinetic properties or reduce toxicity. | ADME (Absorption, Distribution, Metabolism, Excretion) properties, toxicity profile |
| Prodrug Design | Chemical modification of the compound into an inactive form that is converted to the active drug within the body, often to improve bioavailability. | Oral bioavailability, targeted delivery |
Development of Advanced Preclinical Models for Efficacy Validation
To rigorously evaluate the therapeutic potential of This compound and its optimized analogues, the use of advanced preclinical models that closely mimic human disease is essential. The choice of models will depend on the identified therapeutic area.
For oncology applications, a tiered approach is typically employed. Initial in vitro testing would involve a panel of human cancer cell lines. Promising candidates would then progress to more complex models such as 3D tumor spheroids or organoids, which better represent the tumor microenvironment. Ultimately, in vivo efficacy would be assessed in animal models, with patient-derived xenograft (PDX) models being particularly valuable as they involve the implantation of human tumor tissue into immunodeficient mice and have shown better correlation with clinical outcomes. mdpi.com
| Preclinical Model | Description | Key Endpoints for Evaluation |
| 2D Cell Cultures | Monolayers of human cancer cell lines. | Cell viability (IC50), apoptosis induction, cell cycle analysis. |
| 3D Spheroids/Organoids | Three-dimensional cell cultures that mimic the architecture and microenvironment of tumors. | Tumor growth inhibition, drug penetration, effects on cell-cell interactions. |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines are injected into immunodeficient mice to form tumors. | Tumor growth inhibition, survival analysis, biomarker assessment. |
| Patient-Derived Xenografts (PDX) | Fragments of a patient's tumor are implanted into immunodeficient mice. | Efficacy in a model that retains the heterogeneity of the original tumor, prediction of clinical response. |
Exploration of New Therapeutic Applications Beyond Current Indications (e.g., Neurodegenerative Diseases)
The structural versatility of the indole nucleus suggests that the therapeutic applications of This compound may extend beyond a single disease area. A particularly promising field for exploration is neurodegenerative diseases, where indole derivatives have shown potential. For instance, some indole-based compounds have been investigated for their ability to inhibit butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. nih.gov
The neuroprotective effects of indole compounds could be mediated through various mechanisms, including antioxidant properties, anti-inflammatory effects, and modulation of signaling pathways involved in neuronal survival. Preclinical research into the potential of This compound in neurodegeneration would involve a distinct set of in vitro and in vivo models.
| Potential Therapeutic Area | Rationale based on Indole Chemistry | Relevant Preclinical Models |
| Neurodegenerative Diseases | Indole derivatives have shown neuroprotective, anti-inflammatory, and enzyme-inhibitory activities relevant to diseases like Alzheimer's and Parkinson's. | Neuronal cell cultures (e.g., SH-SY5Y), animal models of neurodegeneration (e.g., transgenic mouse models). |
| Inflammatory Disorders | The indole scaffold is present in compounds with anti-inflammatory properties. | In vitro models of inflammation (e.g., LPS-stimulated macrophages), animal models of inflammatory diseases (e.g., collagen-induced arthritis). |
| Fibrotic Diseases | Some indole-based small molecules have demonstrated anti-fibrotic effects in preclinical models of organ fibrosis. nih.gov | In vitro models using fibroblasts, in vivo models of liver or lung fibrosis. nih.gov |
Integration of Multi-Omics Data in Understanding Compound Activity
A modern approach to preclinical drug development involves the integration of multi-omics data to gain a comprehensive understanding of a compound's mechanism of action, identify biomarkers, and potentially stratify patient populations. For This compound , a multi-omics strategy would provide a systems-level view of its biological effects. nih.gov
By analyzing changes in the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound, researchers can uncover novel pathways and off-target effects that might not be apparent from traditional target-based approaches. astrazeneca.com
| Omics Technology | Type of Data Generated | Potential Insights for the Compound |
| Transcriptomics (RNA-Seq) | Gene expression profiles. | Identification of gene networks and signaling pathways modulated by the compound. |
| Proteomics | Protein expression and post-translational modification profiles. | Elucidation of changes in protein signaling cascades and identification of direct and indirect protein targets. |
| Metabolomics | Profiles of small molecule metabolites. | Understanding of the compound's impact on cellular metabolism and identification of metabolic biomarkers of response. |
| Genomics | DNA sequence information. | Identification of genetic markers that may predict sensitivity or resistance to the compound. |
The integration of these datasets can lead to a more complete picture of how This compound exerts its effects and can guide its further development towards a precision medicine approach.
Q & A
Q. Basic
- Target Selection : Prioritize targets based on structural analogs (e.g., indole derivatives targeting Bcl-2/Mcl-1 in cancer or PPARγ in diabetes) .
- Assay Types :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC determination).
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases.
- Controls : Include positive controls (e.g., staurosporine for apoptosis) and vehicle controls (DMSO <0.1%) .
What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Q. Advanced
- Core Modifications : Introduce substituents at the indole 5-position (e.g., methoxy, nitro) or pyridine ring (e.g., fluorine, methyl) to assess steric/electronic effects .
- Linker Variations : Replace acetamide with sulfonamide or urea groups to alter hydrogen-bonding capacity.
- Biological Testing : Compare IC values across derivatives using dose-response curves and molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Q. Advanced
- Crystallization : Use vapor diffusion with solvents like dichloromethane/hexane.
- Data Collection : Employ synchrotron radiation (λ = 0.9 Å) for high-resolution datasets.
- Refinement : SHELXL for modeling thermal displacement parameters and validating bond lengths/angles. For ambiguous electron density (e.g., rotational disorder in the pyridine ring), apply TLS (Translation-Libration-Screw) models .
How should researchers address contradictions in biological data across studies?
Q. Advanced
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects.
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., if apoptosis is Bcl-2-dependent) .
What computational approaches predict the compound’s pharmacokinetic properties?
Q. Advanced
- ADME Prediction : SwissADME for logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- MD Simulations : GROMACS to study membrane permeation (e.g., 100-ns simulations with POPC bilayers).
- Metabolite Identification : Use GLORY or Meteor Nexus to predict Phase I/II metabolites (e.g., hydroxylation at the indole ring) .
How can stability studies under physiological conditions inform formulation design?
Q. Advanced
- Forced Degradation : Expose the compound to pH 1–10 buffers (37°C, 24 hrs) and monitor degradation via LC-MS.
- Light/Heat Stability : Accelerated aging (40°C/75% RH) to identify photodegradants (e.g., dechlorination products).
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins for aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
